

spectroscopic data (NMR, IR, MS) for octacosane

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Compound of Interest

Compound Name: Octacosane

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An In-depth Technical Guide to the Spectroscopic Data of **Octacosane**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **octacosane** (C₂₈H₅₈). It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data, experimental protocols, and a visual workflow for structural analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **octacosane**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple n-alkane like **octacosane**, the spectra are characterized by high symmetry.

Table 1: ¹H NMR Spectroscopic Data for **Octacosane**^[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.88	Triplet	Terminal methyl groups (-CH ₃)
~1.26	Singlet (broad)	Internal methylene groups (-CH ₂ -)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for **Octacosane**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
14.12	C1 (Terminal -CH ₃)
22.76	C2
32.02	C3
29.79	C4-C14 (Internal methylene carbons)
29.45	Specific internal methylene carbons

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of functional groups. The spectrum of **octacosane** is characteristic of a long-chain saturated hydrocarbon.

Table 3: IR Absorption Bands for **Octacosane**[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950-3000	C-H Asymmetric & Symmetric Stretching (-CH ₃ , -CH ₂)	Strong
2850-2900	C-H Symmetric Stretching (-CH ₂ , -CH ₃)	Strong
1450-1470	C-H Bending (Scissoring, -CH ₂)	Medium
~1375	C-H Bending (Umbrella mode, -CH ₃)	Medium
~720-730	-CH ₂ - Rocking (characteristic for long chains)	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. Electron Impact (EI) is a common ionization method for alkanes.

Table 4: Key Mass Spectrometry Data (EI) for **Octacosane**[\[1\]](#)[\[4\]](#)

m/z (Mass/Charge)	Interpretation	Relative Intensity
394	Molecular Ion [M] ⁺	Low
85	[C ₆ H ₁₃] ⁺ fragment	High
71	[C ₅ H ₁₁] ⁺ fragment	High
57	[C ₄ H ₉] ⁺ fragment (often the base peak)	Very High
43	[C ₃ H ₇] ⁺ fragment	High

The spectrum is characterized by a series of fragment clusters separated by 14 Da, corresponding to the loss of -CH₂- units.[\[5\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-20 mg of **octacosane** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean vial.[\[6\]](#)
- Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform- d (CDCl_3), to the vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.[\[6\]](#)[\[7\]](#)
- Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Data Acquisition:
 - Insert the tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[6\]](#)
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[6\]](#)
 - Tune the probe to the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (~50 mg) of **octacosane** in a few drops of a volatile organic solvent like methylene chloride.[\[8\]](#)
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[8\]](#)

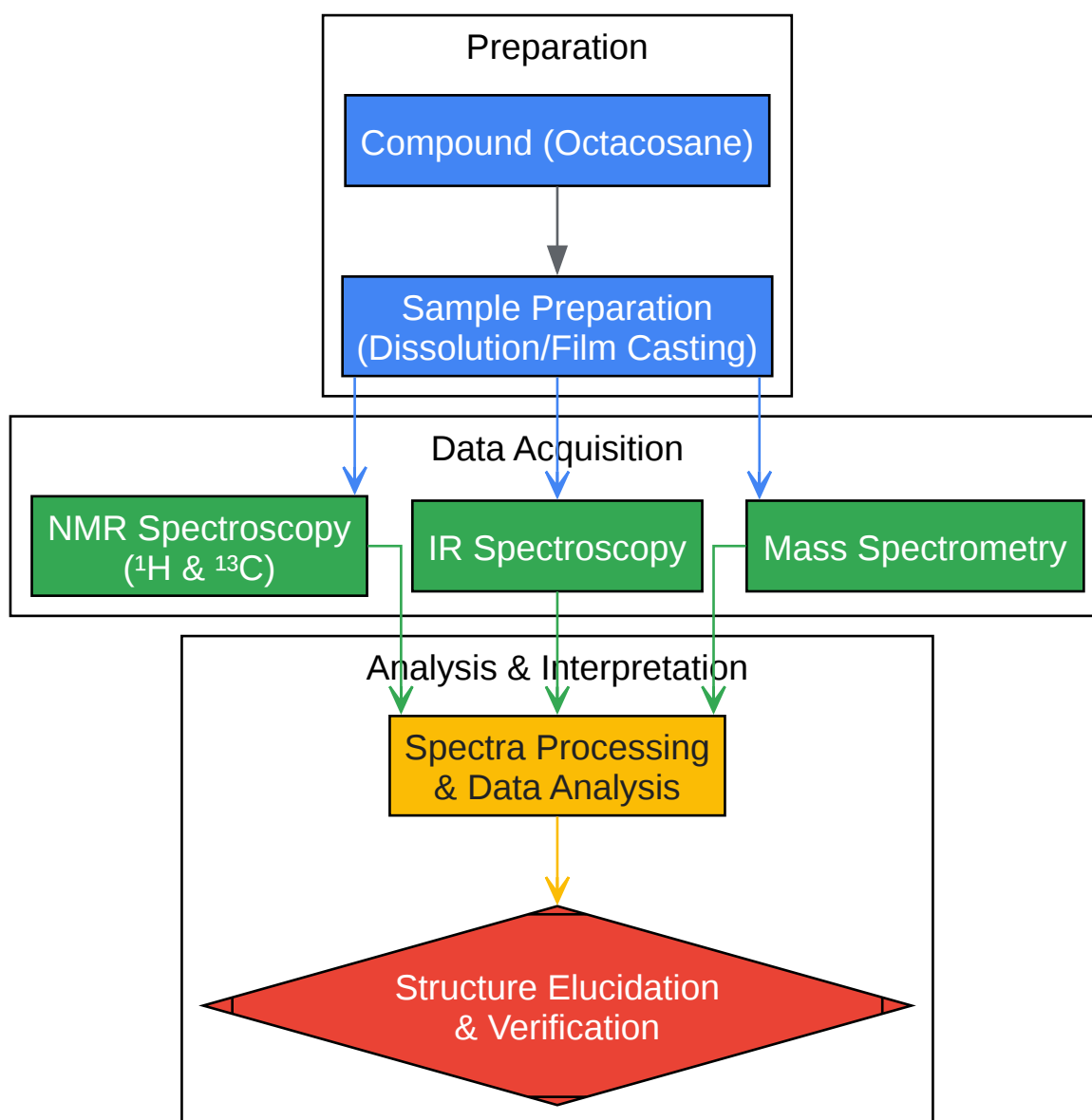
- Solvent Evaporation: Allow the solvent to evaporate completely, which leaves a thin, solid film of **octacosane** on the plate.[\[8\]](#)
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. If peak intensities are too low, add another drop of the solution and re-measure.[\[8\]](#)
 - Clean the salt plate thoroughly with an appropriate solvent after analysis.

Mass Spectrometry Protocol (Electron Impact - EI)

- Sample Introduction: Introduce a small amount of the **octacosane** sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is volatilized by heating under a high vacuum.[\[9\]](#)[\[10\]](#)
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This impact removes an electron from the molecule, creating a positively charged molecular ion ($[M]^+$) and causing it to fragment.[\[11\]](#)[\[12\]](#)
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **octacosane**.



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Caption: Workflow for the spectroscopic analysis of **octacosane**.

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